molecular formula C15H15BrN6O2 B2418281 (E)-8-((5-bromo-2-hydroxybenzylidene)amino)-6-(tert-butyl)-[1,2,4]triazolo[4,3-b][1,2,4]triazin-7(8H)-one CAS No. 539813-02-0

(E)-8-((5-bromo-2-hydroxybenzylidene)amino)-6-(tert-butyl)-[1,2,4]triazolo[4,3-b][1,2,4]triazin-7(8H)-one

Cat. No.: B2418281
CAS No.: 539813-02-0
M. Wt: 391.229
InChI Key: FMUIVIGLDFWYJE-CNHKJKLMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-8-((5-bromo-2-hydroxybenzylidene)amino)-6-(tert-butyl)-[1,2,4]triazolo[4,3-b][1,2,4]triazin-7(8H)-one is a useful research compound. Its molecular formula is C15H15BrN6O2 and its molecular weight is 391.229. The purity is usually 95%.
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Scientific Research Applications

Antioxidant Properties

A study by Novodvorskyi et al. (2020) focused on the synthesis of derivatives of (E)-8-((5-bromo-2-hydroxybenzylidene)amino)-6-(tert-butyl)-[1,2,4]triazolo[4,3-b][1,2,4]triazin-7(8H)-one and evaluated their antioxidant properties. The derivatives were tested for their ability to inhibit lipoperoxide formation. Some showed both antioxidant and prooxidant properties, and derivatives with certain substituents displayed higher antioxidant activity, suggesting their potential as antioxidant agents (Novodvorskyi et al., 2020).

Inhibitory Activity on CYP1A1

El Massry et al. (2012) synthesized novel fused 1,2,4-triazine derivatives, including this compound. These compounds were tested for their inhibitory effect on CPY1A1 activity, indicating their potential as anticancer drugs. The study showed that certain compounds among these derivatives possess high inhibitory effects, suggesting their relevance in cancer treatment (El Massry et al., 2012).

Antitumor Activity

Ramasamy et al. (1986) explored the antitumor activity of certain 3-beta-D-ribofuranosyl-1,2,4-triazolo[3,4-f]-1,2,4-triazines, which are related to the compound . They found that these derivatives had significant inhibitory effects on various cancer cell lines, indicating their potential use as antitumor agents (Ramasamy et al., 1986).

Molecular Structure and Synthesis

Several studies have focused on the synthesis and molecular structure elucidation of various derivatives of 1,2,4-triazines, including those related to this compound. These studies contribute to a deeper understanding of the chemical properties and potential applications of such compounds in scientific research (Hwang et al., 2006).

Properties

IUPAC Name

8-[(E)-(5-bromo-2-hydroxyphenyl)methylideneamino]-6-tert-butyl-[1,2,4]triazolo[4,3-b][1,2,4]triazin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15BrN6O2/c1-15(2,3)12-13(24)22(14-19-17-8-21(14)20-12)18-7-9-6-10(16)4-5-11(9)23/h4-8,23H,1-3H3/b18-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMUIVIGLDFWYJE-CNHKJKLMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NN2C=NN=C2N(C1=O)N=CC3=C(C=CC(=C3)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C1=NN2C=NN=C2N(C1=O)/N=C/C3=C(C=CC(=C3)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15BrN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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